molecular formula C10H9N3O B13663389 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13663389
M. Wt: 187.20 g/mol
InChI Key: SCDPLTROVIKCPZ-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridyl)imidazole-5-carbaldehyde
  • 2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde
  • 2-(6-Methyl-4-pyridyl)imidazole-5-carbaldehyde

Uniqueness

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

SCDPLTROVIKCPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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